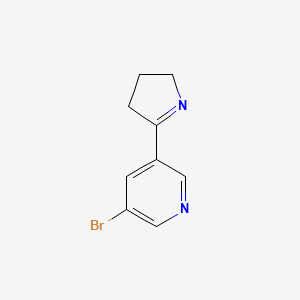

3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Description

Fundamental Structure and Classification

3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is a bicyclic heterocyclic compound featuring a pyridine ring fused to a partially saturated pyrrolidine moiety. Its molecular architecture consists of:

- A pyridine ring (C$$5$$H$$4$$N) substituted at the 3-position with a bromine atom.

- A 3,4-dihydro-2H-pyrrole group (C$$4$$H$$6$$N) attached at the 5-position of the pyridine ring.

Molecular Formula : C$$9$$H$$9$$BrN$$_2$$

Molecular Weight : 225.09 g/mol

SMILES Notation : BrC1=CC(C2=NCCC2)=CN=C1

The compound belongs to the pyrrolopyridine family, characterized by fused pyridine and pyrrolidine rings. Its partial saturation in the pyrrolidine component distinguishes it from fully aromatic analogs, influencing both electronic properties and reactivity.

| Property | Value |

|---|---|

| CAS Registry Number | 64319-85-3 |

| PubChem CID | 10966176 |

| ChemSpider ID | 9115499 |

| Classification | Halogenated heterocycle |

Historical Context in Heterocyclic Chemistry

The synthesis and study of pyrrolopyridines emerged alongside advancements in heterocyclic chemistry during the mid-20th century. Key milestones include:

- 1834 : Isolation of pyrrole by Runge from coal tar .

- 1849 : Discovery of pyridine by Anderson via bone pyrolysis .

- 2000s : Development of regioselective synthetic methods for pyrrolopyridines, such as Pd-mediated cross-coupling and heteroannulation .

This compound’s specific synthesis likely originated from medicinal chemistry efforts to create kinase inhibitors, as evidenced by patents (e.g., US5436344A) detailing brominated pyridine intermediates for pharmaceutical applications .

Chemical Nomenclature and Registry Information

Systematic IUPAC Name :

this compound

Alternative Names :

- 3-Bromo-5-(2-pyrrolin-5-yl)pyridine

- 5-(5-Bromopyridin-3-yl)-3,4-dihydro-2H-pyrrole

Registry Identifiers :

Spectral Identifiers :

Significance in Pyridine-Pyrroline Chemistry

This compound occupies a niche in heterocyclic chemistry due to:

- Electrophilic Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

- Conformational Flexibility : The dihydro-pyrrolidine ring adopts envelope conformations, influencing binding interactions in biological systems .

- Pharmaceutical Relevance : Serves as a precursor for kinase inhibitors targeting cancer and inflammatory diseases .

Key Applications :

- Medicinal Chemistry : Intermediate in synthesizing vemurafenib analogs (BRAF kinase inhibitors) .

- Material Science : Potential building block for optoelectronic materials due to π-conjugated systems .

Comparative Reactivity :

Propriétés

IUPAC Name |

3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENATANFRDRZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450121 | |

| Record name | 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64319-85-3 | |

| Record name | Pyridine, 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64319-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Key Reagents

| Component | Role | Typical Source/Notes |

|---|---|---|

| N-Vinyl-2-pyrrolidinone | Pyrrole ring precursor | Readily available cyclic amide derivative |

| Ethyl 5-bromo-3-pyridinecarboxylate | Bromopyridine coupling partner | Commercially available brominated pyridine ester |

| Sodium hydride (NaH) | Strong base | Used to deprotonate and facilitate coupling |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, aprotic solvent for reaction |

| Hydrogen chloride (HCl) | Acid catalyst/Work-up reagent | Used in ring closure or purification steps |

Synthetic Procedure

Pyrrole Ring Formation and Coupling

The reaction begins by mixing N-vinyl-2-pyrrolidinone with ethyl 5-bromo-3-pyridinecarboxylate in the presence of sodium hydride in tetrahydrofuran. The mixture is heated for approximately 1 hour to promote the nucleophilic substitution and ring formation.Acid Treatment and Cyclization

After the initial coupling, the reaction mixture is treated with hydrogen chloride under heating conditions to facilitate cyclization and formation of the 3,4-dihydro-2H-pyrrol-5-yl moiety attached to the bromopyridine ring.Purification

The crude product is purified by standard methods such as recrystallization or chromatography to isolate 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine with yields reported around 72% under optimized conditions.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Time | Temperature | Yield (%) |

|---|---|---|---|---|

| Coupling | N-vinyl-2-pyrrolidinone, ethyl 5-bromo-3-pyridinecarboxylate, NaH, THF | 1 hour | Heating | - |

| Cyclization/Work-up | Hydrogen chloride, heating | Variable | Heating | - |

| Purification | Recrystallization/Chromatography | - | Ambient | 72 |

Alternative Synthetic Approaches and Research Findings

- The Paal-Knorr synthesis is a classical method for pyrrole ring construction, involving the cyclization of 1,4-dicarbonyl compounds with ammonia or amines. This method can be adapted to prepare the pyrrole moiety before coupling to the bromopyridine ring.

- Recent research on related pyrrole derivatives suggests oxidative cyclization of cyanoketones and base-assisted cyclizations as efficient routes to dihydropyrrole structures, which could be adapted for this compound's synthesis.

- The bromine substituent on the pyridine ring allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), which is valuable for medicinal chemistry applications.

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| CAS Number | 64319-85-3 |

| Molecular Formula | C9H9BrN2 |

| Molecular Weight | 225.08 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CC(=NC1)C2=CC(=CN=C2)Br |

| Purity/Yield | ~72% (reported) |

Research and Industrial Relevance

The preparation of this compound is significant due to:

- Its role as a building block in medicinal chemistry for drug discovery, where the bromine atom serves as a handle for further derivatization.

- Potential applications in materials science, leveraging the heterocyclic framework for electronic or photonic materials.

- The synthetic methods provide a balance of efficiency, yield, and scalability suitable for research and industrial use.

Analyse Des Réactions Chimiques

Types of Reactions

3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrolinones or reduction to form pyrrolidines.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination.

Palladium Catalysts: Used for cross-coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

Substituted Pyridines: Formed through substitution reactions.

Pyrrolinones and Pyrrolidines: Formed through oxidation and reduction of the pyrrole ring.

Coupled Products: Formed through cross-coupling reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development : The compound serves as a valuable building block in the synthesis of biologically active molecules. Its structural components can be modified to create new drug candidates targeting specific biological pathways. For instance, derivatives of pyridine and pyrrole are known to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Biological Activity : Research indicates that compounds similar to 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. A study highlighted the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives that showed potent inhibitory activity against FGFRs, suggesting that modifications of this compound could lead to effective cancer therapies .

Materials Science

Novel Materials Development : The unique electronic and optical properties of this compound make it suitable for the development of advanced materials. Its ability to form stable complexes with metals can be exploited in creating conductive polymers or organic light-emitting diodes (OLEDs). The presence of bromine enhances its reactivity, allowing for further functionalization.

Electrochemical Applications : Research has shown that heterocyclic compounds like this one can be used in electrochemical sensors due to their redox-active properties. They can facilitate electron transfer processes essential for sensor functionality.

Organic Synthesis

Intermediate in Synthesis : The compound acts as an intermediate in various organic synthesis pathways. It can participate in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to produce more complex heterocyclic structures. Such reactions are pivotal in synthesizing pharmaceuticals and agrochemicals.

Chemical Reactivity : The bromine atom in the structure allows for substitution reactions with nucleophiles, enabling the formation of diverse derivatives that can be tailored for specific applications in chemical biology and medicinal chemistry.

Case Studies

- FGFR Inhibition Study : A series of derivatives based on pyrrolo[2,3-b]pyridine were synthesized and evaluated for their ability to inhibit FGFRs. One derivative exhibited IC50 values as low as 7 nM against FGFR1, demonstrating the potential for developing targeted cancer therapies .

- Material Properties Investigation : Studies have explored the use of similar compounds in creating conductive materials for electronic devices. The incorporation of brominated heterocycles into polymer matrices has shown improved electrical conductivity and stability under operational conditions.

Mécanisme D'action

The mechanism of action of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom can enhance its binding affinity through halogen bonding interactions. The pyridine and pyrrole rings can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex.

Comparaison Avec Des Composés Similaires

Electronic Properties

- Fluorophenoxy and Boronate Derivatives: The introduction of electron-withdrawing groups (e.g., fluorine in CAS 374935-03-2) improves charge transport in organic semiconductors , while boronate esters enhance solubility for solution-processed OLEDs .

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis often involves palladium-catalyzed cross-coupling, as seen in analogous diarylpyridine derivatives (e.g., 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine, synthesized via Suzuki reaction with 79% yield) .

Metabolic Relevance : A related metabolite, 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (CAS 532-12-7), was identified in nicotine degradation pathways, suggesting brominated analogs could serve as probes in metabolic studies .

Activité Biologique

3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is a compound with the chemical formula CHBrN and a molecular weight of 225.09 g/mol (CAS Number: 64319-85-3). This compound belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process. The initial steps include the reaction of 1-ethenyl-2-pyrrolidinone with ethyl 5-bromo-3-pyridinecarboxylate in the presence of sodium hydride in tetrahydrofuran (THF), followed by further reactions involving hydrogen chloride under heating conditions. The yield reported for this synthesis is approximately 72% .

Overview

The biological activities of pyridine derivatives, particularly those containing pyrrole moieties like this compound, are extensive. These compounds have been studied for their potential as analgesics, sedatives, and treatments for various diseases affecting the nervous and immune systems. They also exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Pharmacological Properties

- Antimycobacterial Activity : Studies have shown that certain pyrrole-containing compounds exhibit significant activity against Mycobacterium tuberculosis. For instance, derivatives with specific functional groups demonstrated minimum inhibitory concentrations (MIC) below 0.15 µM, indicating potent antimycobacterial properties .

- Antitumor Activity : Pyrrolo[3,4-c]pyridine derivatives have been identified as promising candidates in cancer therapy. They are reported to inhibit key enzymes involved in cancer cell proliferation and survival pathways .

- Neuroprotective Effects : Research indicates that compounds similar to this compound may provide neuroprotection by modulating dopamine receptor activity, specifically targeting D3 receptors which are implicated in neurodegenerative diseases .

Study on Antimycobacterial Activity

In a study by Deraeve et al., several pyrrolo[3,4-c]pyridine derivatives were synthesized and tested against M. tuberculosis. The most active compound exhibited an MIC of 0.15 µM and demonstrated favorable solubility and metabolic stability in vitro .

Cancer Therapeutics

A review highlighted the anticancer potential of pyrrolo[3,4-c]pyridines, noting their efficacy against various cancer cell lines. Compounds within this class showed selective inhibition of cancer cell growth while sparing normal cells .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine?

Methodological Answer: Synthesis typically involves bromination of a pre-functionalized pyridine core or coupling reactions. For example:

- Bromination Strategies : Direct bromination of a pyrrolo-pyridine precursor using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) .

- Cross-Coupling : Suzuki-Miyaura coupling between a brominated pyridine boronic ester and a dihydro-pyrrole fragment. Optimization of palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) is critical for yield .

- Heterocycle Assembly : Cyclization of bromo-substituted intermediates with amines or carbonyl compounds to form the dihydro-pyrrole ring .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate structural elucidation:

- NMR Spectroscopy :

-

¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the pyridine and dihydro-pyrrole rings. The bromine atom induces distinct deshielding effects on adjacent protons .

-

NOESY : Confirms spatial proximity of substituents (e.g., bromine and pyrrolidine protons) .

- X-Ray Crystallography : Resolves bond angles and torsional strain in the dihydro-pyrrole ring. Monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (a = 7.03 Å, b = 7.65 Å, c = 36.94 Å) are common for related bromopyridines .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 253.01 [M+H]⁺) and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

Methodological Answer: The bromine atom serves as a versatile handle for further functionalization:

- Nucleophilic Substitution : React with amines (e.g., piperidine) or thiols in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) .

- Cross-Coupling : Participate in Buchwald-Hartwig amination or Stille couplings using Pd catalysts. For example, coupling with aryl stannanes requires rigorous exclusion of oxygen .

- Radical Reactions : Initiate C–Br bond cleavage via UV light or AIBN to generate pyridyl radicals for C–H functionalization .

Challenges : Steric hindrance from the dihydro-pyrrole ring may slow reactivity. Use bulky ligands (e.g., XPhos) to enhance catalyst turnover .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the dihydro-pyrrole ring?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) provide insights into:

- Conformational Stability : Analyze energy barriers for ring puckering (e.g., envelope vs. half-chair conformers) .

- Electrophilic Sites : Calculate Fukui indices to identify nucleophilic centers prone to oxidation or alkylation .

- Reaction Pathways : Simulate intermediates in bromine substitution reactions to optimize activation energies .

Validation : Compare computed NMR chemical shifts (<±0.5 ppm deviation) and IR vibrational modes with experimental data .

Q. What strategies can resolve contradictory NMR data observed during characterization?

Methodological Answer: Contradictions often arise from dynamic processes or impurity overlap. Address via:

- Variable Temperature NMR : Identify broadening or splitting of peaks caused by ring inversion in the dihydro-pyrrole moiety .

- Deuteration Studies : Replace exchangeable protons (e.g., NH in byproducts) to simplify spectra .

- Advanced 2D Techniques : Use TOCSY to differentiate coupled spins in crowded regions (e.g., δ 6.5–8.0 ppm) .

Case Study : Conflicting ¹³C signals at δ 120–125 ppm were resolved via HMBC correlations, confirming C–Br coupling .

Q. How to optimize cross-coupling reactions involving this compound when facing low yields?

Methodological Answer: Low yields may stem from catalyst poisoning or steric effects. Mitigate by:

- Precatalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Ni(COD)₂ for improved turnover .

- Solvent Optimization : Switch from THF to dioxane or toluene to enhance solubility of bulky intermediates .

- Additives : Use silver salts (Ag₂CO₃) to scavenge halides or phosphine ligands (e.g., SPhos) to stabilize active catalysts .

Example : Suzuki coupling with 3-pyridylboronic acid achieved 78% yield after optimizing temperature (90°C) and base (CsF) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.